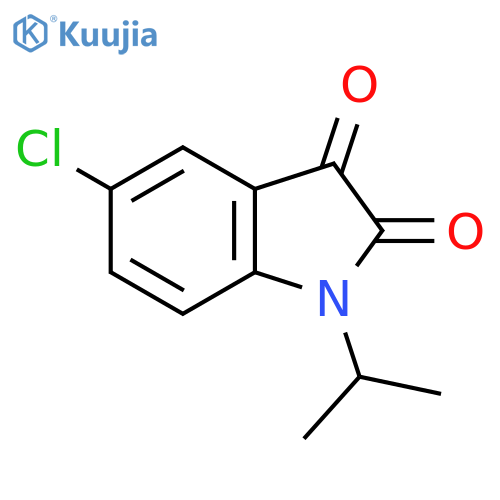Cas no 87423-60-7 (5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione)

5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
- SCHEMBL11192451
- AB00983207-01
- 5-chloro-1-isopropylindoline-2,3-dione
- starbld0037794
- CS-0274505
- 87423-60-7
- VS-09882
- 5-chloro-1-propan-2-ylindole-2,3-dione
- AKOS000267241
- EN300-1456772
-
- インチ: 1S/C11H10ClNO2/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)11(13)15/h3-6H,1-2H3
- InChIKey: VJDOXIIBOHFSTG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(C(N2C(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 223.0400063g/mol
- どういたいしつりょう: 223.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.4Ų
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1456772-50mg |
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione |
87423-60-7 | 50mg |
$287.0 | 2023-09-29 | ||
| Enamine | EN300-1456772-1.0g |
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione |
87423-60-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1456772-250mg |
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione |
87423-60-7 | 250mg |
$315.0 | 2023-09-29 | ||
| Enamine | EN300-1456772-500mg |
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione |
87423-60-7 | 500mg |
$328.0 | 2023-09-29 | ||
| Enamine | EN300-1456772-1000mg |
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione |
87423-60-7 | 1000mg |
$342.0 | 2023-09-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345175-250mg |
5-Chloro-1-isopropylindoline-2,3-dione |
87423-60-7 | 98% | 250mg |
¥13322.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345175-500mg |
5-Chloro-1-isopropylindoline-2,3-dione |
87423-60-7 | 98% | 500mg |
¥15087.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345175-1g |
5-Chloro-1-isopropylindoline-2,3-dione |
87423-60-7 | 98% | 1g |
¥16903.00 | 2024-04-27 | |
| Enamine | EN300-1456772-10000mg |
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione |
87423-60-7 | 10000mg |
$1471.0 | 2023-09-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345175-50mg |
5-Chloro-1-isopropylindoline-2,3-dione |
87423-60-7 | 98% | 50mg |
¥13169.00 | 2024-04-27 |
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dioneに関する追加情報
Professional Introduction to 5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione (CAS No. 87423-60-7)
5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and pharmacological properties. This compound, identified by the CAS number 87423-60-7, has garnered considerable attention due to its potential applications in drug development and medicinal research. The indole core and the presence of a chloro substituent make it a promising candidate for further investigation into its biological activities.
The molecular formula of 5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is C14H14ClNO3, reflecting its complex and multifaceted nature. The compound’s structure incorporates a dihydroindole ring, which is a common motif in many bioactive molecules. This structural feature suggests that it may interact with various biological targets, making it a valuable subject for structure-activity relationship (SAR) studies.
Recent advancements in pharmaceutical research have highlighted the importance of indole derivatives in the development of novel therapeutic agents. The 5-chloro substituent in this compound enhances its reactivity and potential for functionalization, opening up numerous possibilities for derivative synthesis. Researchers have been exploring its utility in the synthesis of kinase inhibitors, particularly those targeting pathways involved in cancer and inflammatory diseases.
In vitro studies have demonstrated that 5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione exhibits inhibitory effects on several key enzymes. For instance, preliminary data suggests that it may interfere with the activity of tyrosine kinases, which are crucial in signal transduction pathways associated with cell growth and differentiation. This finding aligns with the growing interest in developing small-molecule inhibitors as treatments for various malignancies.
The propan-2-yl group attached to the indole ring adds another layer of complexity to the compound’s interactions with biological systems. This side chain can influence both the solubility and binding affinity of the molecule, making it an important factor to consider during drug design. Computational modeling has been employed to predict how this group might affect the compound’s behavior within a cellular environment, providing insights into its potential mechanism of action.
One of the most exciting aspects of 5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is its versatility in chemical modification. The presence of multiple reactive sites allows chemists to introduce additional functional groups, tailoring the molecule for specific therapeutic applications. For example, researchers have investigated its transformation into more potent analogs by incorporating heterocyclic moieties or altering the substitution pattern on the indole ring.
The compound’s potential extends beyond oncology; it has also shown promise in addressing neurological disorders. The indole scaffold is well-known for its role in modulating neurotransmitter systems, and derivatives like this one could serve as leads for developing treatments targeting conditions such as Alzheimer’s disease and Parkinson’s disease. Studies are ongoing to explore how variations in the molecular structure might enhance neuroprotective effects without causing adverse side effects.
In conclusion, 5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione (CAS No. 87423-60-7) represents a fascinating area of research within pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a pivotal role in the development of next-generation therapeutics.
87423-60-7 (5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione) 関連製品
- 929835-31-4(2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid)
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)
- 1361580-69-9(2-Fluoro-5-iodo-3-(perchlorophenyl)pyridine)
- 2034350-12-2(4-({2-(4-methoxyphenyl)ethylcarbamoyl}amino)methyl-N,N-dimethylpiperidine-1-carboxamide)
- 1604454-60-5(4-methyl-3-(2S)-pyrrolidin-2-yl-4H-1,2,4-triazole)
- 1806318-29-5(Ethyl 3-cyano-5-mercapto-2-methylbenzoate)
- 2172012-58-5(2-butyloxane-2-carbaldehyde)
- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)
- 96325-10-9(2-(benzyloxy)carbonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid)


